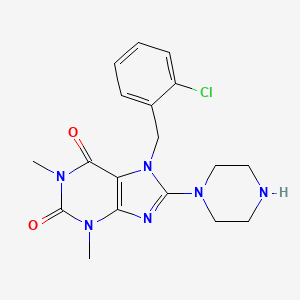

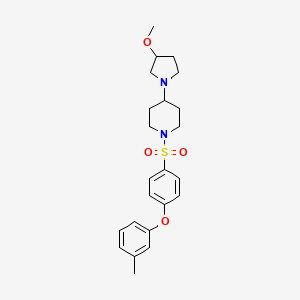

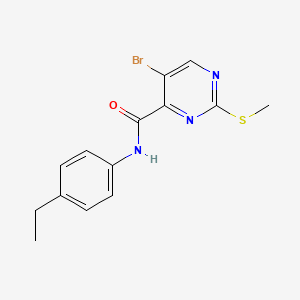

![molecular formula C21H20N2O4S B2880263 1-Phenyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone CAS No. 941973-78-0](/img/structure/B2880263.png)

1-Phenyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Phenyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone” is a chemical compound that contains a 3,4,5-trimethoxyphenyl (TMP) group and a pyridazin-3-yl group . The TMP group is a six-membered electron-rich ring that is a critical and valuable core of a variety of biologically active molecules . The pyridazin-3-yl group is also a significant pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .

Synthesis Analysis

The synthesis of compounds containing the TMP group and the pyridazin-3-yl group involves various chemical reactions . The TMP group is incorporated in a wide range of therapeutically interesting drugs . The pyridazin-3-yl group is synthesized by the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of “1-Phenyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone” is characterized by the presence of a TMP group and a pyridazin-3-yl group . The TMP group is a six-membered electron-rich ring . The pyridazin-3-yl group is a part of the pyridazine derivatives, which form an important class of compounds due to their diverse pharmacological activities .Chemical Reactions Analysis

The TMP group and the pyridazin-3-yl group in “1-Phenyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone” can undergo various chemical reactions . These groups can be functionalized at various ring positions, making them attractive synthetic building blocks for designing and synthesis of new drugs .Aplicaciones Científicas De Investigación

Anti-Cancer Activity

The TMP group has been identified as a critical pharmacophore in anti-cancer agents. It exhibits potent activity by inhibiting various cancer-related proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). The presence of the TMP group in compounds has been associated with the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Anti-Microbial Properties

Compounds containing the TMP group have shown promising anti-fungal and anti-bacterial properties. They have been effective against pathogens like Helicobacter pylori and Mycobacterium tuberculosis, which are responsible for causing significant health issues worldwide .

Antiviral Applications

The TMP-based compounds hold potential against various viruses, including the human immunodeficiency virus (HIV), hepatitis C virus, and influenza virus. This indicates the compound’s relevance in the development of new antiviral therapies .

Anti-Parasitic Effects

Research has demonstrated the efficacy of TMP-containing compounds against parasitic infections such as Leishmania, Malaria, and Trypanosoma. This suggests the compound’s utility in treating diseases caused by these parasites .

Neuroprotective and Psychiatric Applications

The TMP pharmacophore has been linked to anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties. This broadens the scope of the compound’s use in treating various neurological and psychiatric disorders .

Cardiovascular Applications

Pyridazinone derivatives have been recognized for their anti-hypertensive and antiplatelet activities. These properties are crucial for the management of cardiovascular diseases, making the compound a candidate for further research in this area .

Gastrointestinal Therapeutics

The anti-ulcer potential of pyridazinone derivatives positions them as valuable agents in the treatment of gastrointestinal disorders. Their ability to modulate gastric acid secretion and protect the gastric mucosa is of significant therapeutic interest .

Agricultural Applications

Pyridazinone scaffolds have been utilized in the development of herbicides and pesticides. Their effectiveness in controlling pests and weeds in agriculture highlights the compound’s importance beyond medical applications .

Mecanismo De Acción

Target of Action

3,4,5-trimethoxyphenyl (TMP) group, which is present in this compound, have been known to target a variety of proteins and enzymes. These include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .

Mode of Action

Tmp-bearing compounds have been shown to inhibit their targets effectively . For instance, TMP analogs fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to a decrease in the biological activity of such analogs .

Biochemical Pathways

Tmp-bearing compounds have been associated with a wide range of bioactivity effects, indicating their involvement in multiple biochemical pathways .

Result of Action

Tmp-bearing compounds have displayed notable anti-cancer effects . They have also shown promising anti-fungal, anti-bacterial, and antiviral properties . Furthermore, these compounds have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

Direcciones Futuras

The TMP group and the pyridazin-3-yl group have shown potential in various biomedical applications, indicating their potential as valuable agents across a wide range of biomedical applications . This suggests that “1-Phenyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone” and similar compounds could be extensively studied for their therapeutic benefits in the future .

Propiedades

IUPAC Name |

1-phenyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-25-18-11-15(12-19(26-2)21(18)27-3)16-9-10-20(23-22-16)28-13-17(24)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRDQPNTEUSCLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

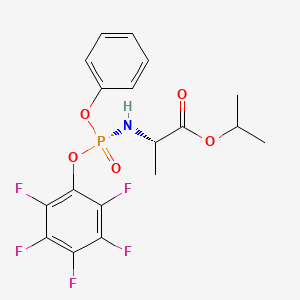

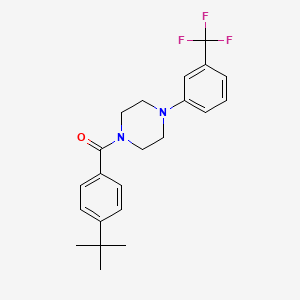

![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2880180.png)

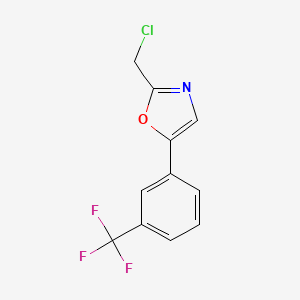

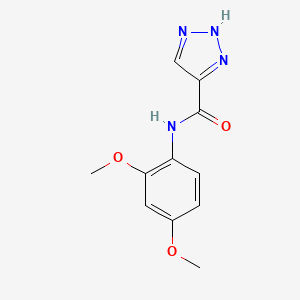

![[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2880193.png)

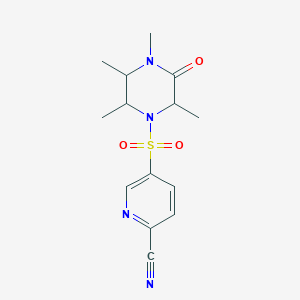

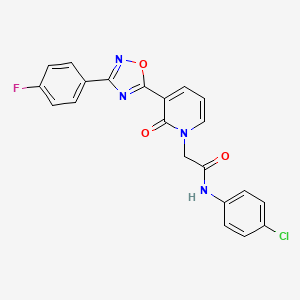

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2880195.png)

![2-[(4-fluorobenzoyl)amino]benzoic Acid](/img/structure/B2880200.png)

![4-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide](/img/structure/B2880202.png)